(E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl thiophene-2-carboxylate
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Overview
Description
(E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl thiophene-2-carboxylate is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a member of the thiophene family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of (E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl thiophene-2-carboxylate is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It may also inhibit the growth of cancer cells by inducing apoptosis or preventing angiogenesis.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
One advantage of (E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl thiophene-2-carboxylate is its potential use as a fluorescent probe for imaging applications. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on (E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl thiophene-2-carboxylate. One area of research could focus on understanding its mechanism of action in more detail. Additionally, it could be studied for its potential use in treating other inflammatory conditions, such as arthritis. Its potential use as a fluorescent probe for imaging applications could also be explored further. Finally, it could be studied for its potential use in combination with other drugs to enhance their efficacy.
Synthesis Methods
The synthesis of (E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl thiophene-2-carboxylate involves the reaction of 2-(3-(2-methoxyphenyl)acryloyl)phenyl thiophene-2-carboxylic acid with thionyl chloride and then with 4-fluoroaniline. The resulting compound is then purified through column chromatography.
Scientific Research Applications
(E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl thiophene-2-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been studied for its potential use as a fluorescent probe for imaging applications.
Properties
IUPAC Name |
[4-fluoro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO4S/c1-25-18-6-3-2-5-14(18)8-10-17(23)16-13-15(22)9-11-19(16)26-21(24)20-7-4-12-27-20/h2-13H,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQULTEJXQIEOEO-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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